

Application Note: XRD Powder Diffraction Analysis of Ascharite (Szaibelyite)

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Compound of Interest

Compound Name: Ascharite

Cat. No.: B1175074

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Introduction

Ascharite, also known as Szaibelyite, is a magnesium borate hydroxide mineral with the chemical formula $\text{MgBO}_2(\text{OH})$. It is commonly found in metamorphosed limestones, dolomites, and salt deposits. Accurate phase identification and characterization of **Ascharite** are crucial in various geological and materials science applications. X-ray powder diffraction (XRD) is a non-destructive analytical technique that provides detailed information about the crystallographic structure, phase composition, and other structural properties of crystalline materials. This application note provides a comprehensive protocol for the powder XRD analysis of **Ascharite**, intended for researchers, scientists, and professionals in drug development and related fields.

Crystallographic Data for Ascharite (Szaibelyite)

A summary of the key crystallographic data for **Ascharite** is presented in Table 1. This information is essential for phase identification and data analysis, including Rietveld refinement. The data is based on established mineralogical databases.^{[1][2]}

Table 1: Crystallographic Data for **Ascharite** (Szaibelyite)

Parameter	Value
Chemical Formula	MgBO ₂ (OH)
Crystal System	Monoclinic
Space Group	P 2 ₁ /a
Lattice Parameters	a = 12.586 Å
b = 10.415 Å	
c = 3.134 Å	
β = 95.923°	
Cell Volume	408.62 Å ³
Z (Formula units per cell)	8
Calculated Density	2.74 g/cm ³

Experimental Protocol

This section details the step-by-step methodology for the XRD powder diffraction analysis of an **Ascharite** sample.

Sample Preparation

Proper sample preparation is critical to obtain high-quality XRD data. The goal is to produce a fine, randomly oriented powder to ensure that all crystallographic planes are appropriately represented in the diffraction pattern.

- **Grinding:** If the **Ascharite** sample is in a bulk form, it must be ground into a fine powder. This can be achieved using an agate mortar and pestle to minimize contamination. The final particle size should ideally be less than 10 μm to reduce particle statistics errors.
- **Homogenization:** Ensure the powdered sample is homogeneous. If the sample is a mixture of minerals, thorough mixing is required to obtain a representative diffraction pattern.

- **Sample Mounting:** The powdered sample should be carefully mounted onto a sample holder. A back-loading or side-loading technique is recommended to minimize preferred orientation of the crystallites. The sample surface should be flat and level with the surface of the sample holder. For small sample quantities, a zero-background sample holder (e.g., single crystal silicon) can be used to reduce background noise.

Data Collection

The following parameters are recommended for collecting a powder XRD pattern of **Ascharite**. These may be adjusted based on the specific diffractometer and the nature of the sample.

Table 2: Recommended XRD Data Collection Parameters for **Ascharite**

Parameter	Recommended Value
Instrument	Powder X-ray Diffractometer
X-ray Source	Cu K α ($\lambda = 1.5406 \text{ \AA}$)
Operating Voltage and Current	40 kV and 40 mA
Scan Type	Continuous scan
2 θ Scan Range	5° to 80°
Step Size	0.02°
Time per Step	1-2 seconds
Divergence Slit	1°
Anti-scatter Slit	1°
Receiving Slit	0.2 mm
Sample Rotation	Recommended to improve particle statistics

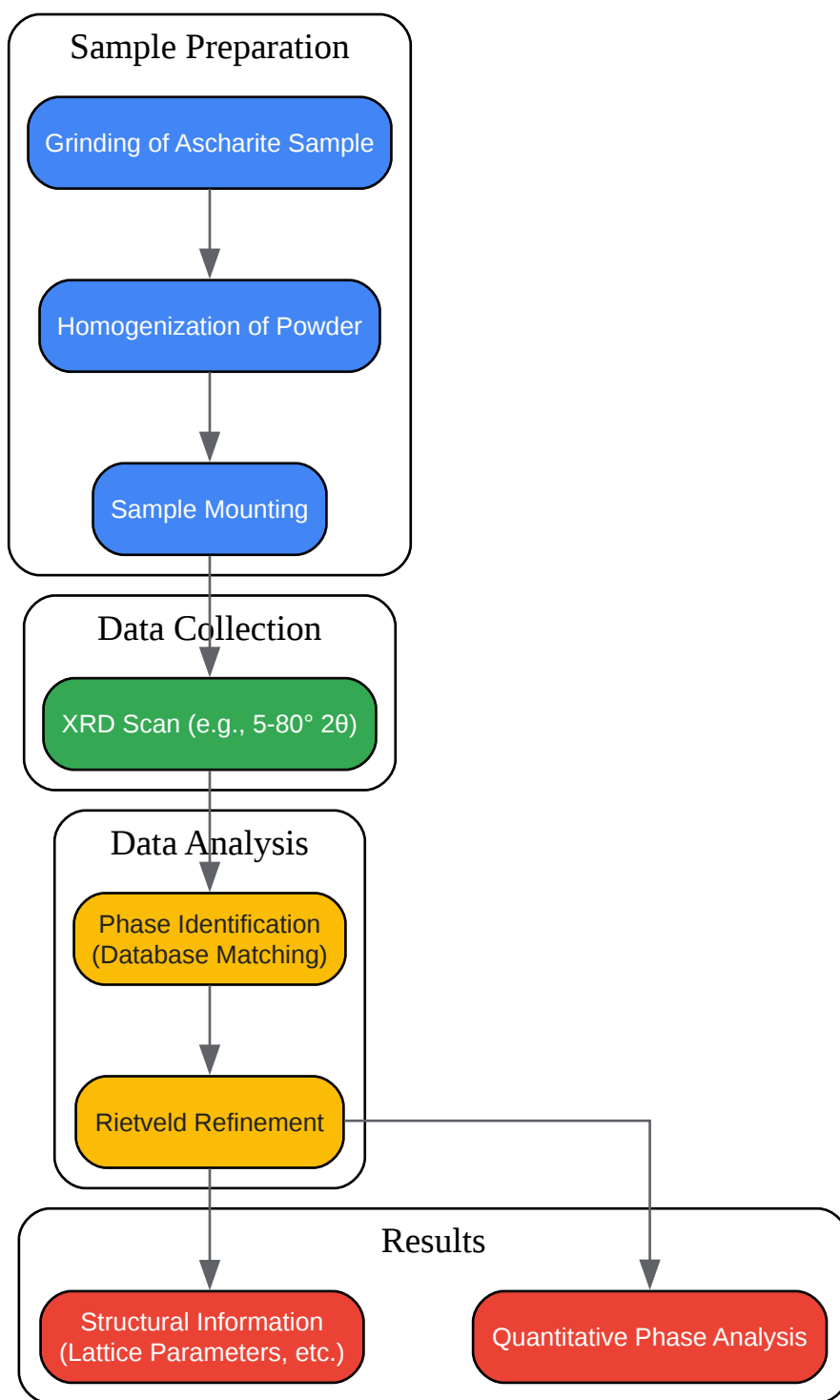
Data Analysis

The collected XRD data should be processed and analyzed to identify the crystalline phases and refine the structural parameters.

- **Phase Identification:** The primary analysis step is to compare the experimental diffraction pattern with reference patterns from a crystallographic database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD). The positions (2θ angles) and relative intensities of the diffraction peaks are used for identification. The characteristic strong diffraction peaks for **Ascharite** (Szaibelyite) are expected at d-spacings of approximately 6.2 Å, 2.202 Å, and 2.657 Å.^[1]
- **Rietveld Refinement:** For quantitative analysis and to obtain more detailed structural information, Rietveld refinement can be performed using appropriate software (e.g., GSAS, FullProf, TOPAS). This method involves fitting a calculated diffraction pattern to the experimental data by refining various instrumental and structural parameters. The initial structural model for the refinement should be based on the known crystal structure of **Ascharite** (Szaibelyite). Parameters to be refined include:
 - Scale factor
 - Background parameters
 - Lattice parameters
 - Peak profile parameters (e.g., Caglioti parameters for peak shape)
 - Atomic coordinates and site occupancies (with caution)
 - Isotropic/anisotropic displacement parameters (with high-quality data)

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the XRD powder diffraction analysis of **Ascharite**.



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Caption: Workflow for XRD Powder Diffraction Analysis of **Ascharite**.

Conclusion

This application note provides a standardized protocol for the powder X-ray diffraction analysis of **Ascharite** (Szaibelyite). Adherence to this protocol, from sample preparation to data analysis, will enable researchers to obtain high-quality, reliable, and reproducible results for the characterization of this mineral. The provided crystallographic data and recommended experimental parameters serve as a valuable resource for accurate phase identification and detailed structural analysis.

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References

- 1. Szaibelyite Mineral Data [webmineral.com]
- 2. Szaibélyite — Wikipédia [fr.wikipedia.org]
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